Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
Overview
Description
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate is an organic compound with the molecular formula C6H5BrO3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both bromine and hydroxyl functional groups.
Mechanism of Action
Target of Action
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate is a chemical compound used in the synthesis of the thienopyranone scaffold
Mode of Action
The mode of action of this compound involves its alkylation with N-acetylmorpholine . This reaction is a key step in the synthesis of the thienopyranone scaffold .
Biochemical Pathways
It plays a crucial role in the synthesis of the thienopyranone scaffold , which may influence various biochemical pathways depending on the final structure of the synthesized compound.
Pharmacokinetics
It’s worth noting that the compound is sparingly soluble in water , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of the thienopyranone scaffold . The specific effects would depend on the final structure of the synthesized compound and its interaction with biological targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry place in a well-sealed container, away from oxidizing agents, bases, and reducing agents . These precautions help maintain the stability of the compound and ensure its efficacy during use.
Biochemical Analysis
Biochemical Properties
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to participate in alkylation reactions, where it can modify the structure of target molecules. The hydroxyl group in the compound can form hydrogen bonds with amino acid residues in proteins, potentially affecting their structure and function. Additionally, the bromine atom can participate in halogen bonding, further influencing the interactions with biomolecules .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, enzymes that play crucial roles in signal transduction. This modulation can result in altered phosphorylation states of proteins, impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored in a dark, dry place at room temperature, but it may degrade under certain conditions, such as exposure to light or moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. These temporal effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as promoting cell survival and function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects are observed, where a certain dosage level must be reached before significant effects are seen. These dosage-dependent effects highlight the importance of careful dosing in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups to facilitate further reactions. The compound may also interact with cofactors like NADH and FADH2, influencing metabolic flux and altering metabolite levels. These interactions can impact cellular energy production and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It may be taken up by cells via specific transporters, such as organic anion transporters, and distributed to various cellular compartments. The compound’s localization and accumulation can affect its activity and function, with higher concentrations potentially leading to more pronounced effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. These localization patterns are important for understanding the compound’s activity and function within cells .
Preparation Methods
The synthesis of methyl 4-bromo-3-hydroxythiophene-2-carboxylate typically involves the bromination of 3-hydroxythiophene-2-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable catalyst to facilitate the esterification process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties
Comparison with Similar Compounds
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 3-hydroxythiophene-2-carboxylate:
Methyl 4-chloro-3-hydroxythiophene-2-carboxylate: Contains a chlorine atom instead of bromine, leading to differences in chemical reactivity and biological activity.
Methyl 4-bromo-3-methoxythiophene-2-carboxylate:
Properties
IUPAC Name |
methyl 4-bromo-3-hydroxythiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTXASQYKJFRKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380589 | |
Record name | methyl 4-bromo-3-hydroxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95201-93-7 | |
Record name | methyl 4-bromo-3-hydroxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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